![molecular formula C12H15Cl2N5 B2794760 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride CAS No. 2413878-69-8](/img/structure/B2794760.png)
4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride
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Overview
Description
“4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride” is a chemical compound with the molecular formula C12H15Cl2N5 . It has a molecular weight of 300.19 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, and 5 nitrogen atoms .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazoles are crystalline light yellow powders and odorless. They show melting point temperatures at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications
DNA Interaction and Cellular Staining
Compounds like Hoechst 33258, which share structural similarities with piperidine derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are widely utilized as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry. Their ability to easily penetrate cells makes them valuable tools in plant cell biology and for investigating the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Toxicological and Environmental Impact
Research into chlorophenols and similar chlorinated compounds, which may have structural or functional similarities with the specified compound, focuses on their toxicological impact and environmental fate. These compounds are identified as precursors to dioxins in chemical and thermal processes, including waste incineration. Their study provides insights into the formation pathways and environmental behavior of such compounds, highlighting the need for careful management and disposal practices to minimize ecological damage (Peng et al., 2016).
Neuropsychiatric Disorder Treatments
The role of arylpiperazine derivatives in treating neuropsychiatric disorders, including depression, psychosis, or anxiety, is a significant area of research. These derivatives, including compounds with chlorophenylpiperazine structures, undergo metabolic processes leading to the formation of 1-aryl-piperazines. These metabolites have diverse effects on serotonin and other neurotransmitter receptors, underlining the importance of arylpiperazine derivatives in the development of treatments for mental health disorders (Caccia, 2007).
Safety and Hazards
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications. They have become an important synthon in the development of new drugs . Therefore, the future directions of “4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride” could be in the development of new drugs with enhanced biological activities.
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound could have good bioavailability.
Action Environment
The chemical stability of tetrazoles suggests that they could potentially be stable under a variety of environmental conditions .
properties
IUPAC Name |
4-[5-(4-chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5.ClH/c13-10-3-1-9(2-4-10)12-15-17-18(16-12)11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZVKHJLHIQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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